The synthesis of 2-thiouracil typically involves the reaction of uracil with sulfur-containing reagents. One common method includes the treatment of uracil with phosphorus pentasulfide or thionyl chloride in the presence of a suitable solvent like ethanol. Here are key steps from recent synthesis methodologies:
The molecular structure of 2-thiouracil consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and a thiol group at position 2. Key structural features include:
2-Thiouracil undergoes various chemical reactions that expand its utility in medicinal chemistry:
The mechanism of action for 2-thiouracil primarily involves its role as an inhibitor in nucleotide synthesis pathways:
The physical properties of 2-thiouracil include:
Chemical properties include:
2-Thiouracil has several significant applications in scientific research and medicine:
2-Thiouracil (chemical formula: C₄H₄N₂OS; molecular weight: 128.15 g/mol) is a sulfur-containing heterocyclic compound belonging to the thiopyrimidine class. It is structurally analogous to uracil, a fundamental component of RNA, but features a sulfur atom replacing the oxygen at the 2-position of the pyrimidine ring. This substitution confers distinctive electronic properties, reactivity, and biological activities not exhibited by its oxygen counterpart. The compound exists as a white crystalline solid that is sparingly soluble in water but demonstrates improved solubility in organic solvents like ethanol and alkaline solutions due to its acidic character [1] [2].
The core structure of 2-thiouracil consists of a six-membered pyrimidine ring containing nitrogen atoms at the 1- and 3-positions, carbonyl oxygen at the 4-position, and a thione group (C=S) at the 2-position. This arrangement creates multiple potential donor sites (N, O, S) for coordination chemistry and facilitates complex tautomeric behavior.
2-Thiouracil exhibits significant tautomerism, primarily existing in equilibrium between several forms, with the 2-thioxo-4-oxo (thione) tautomer dominating under standard conditions. Theoretical and experimental studies, including matrix isolation spectroscopy and density functional theory calculations, confirm the stability hierarchy of these tautomers [2] [6]. Key tautomeric forms include:
The energy difference favoring the thione form is substantial (typically >10 kcal/mol over other major forms like the thiol), stabilizing its structure in solid state and solution [6]. Deprotonation at N(1) or N(3) yields anions capable of diverse coordination modes with metal ions.
Table 1: Key Physicochemical Properties of 2-Thiouracil
Property | Value | Conditions/Notes | Source |
---|---|---|---|
Molecular Formula | C₄H₄N₂OS | [2] | |
Molecular Weight | 128.15 g/mol | [1] [2] | |
Melting Point | 300–340 °C (decomposes) | Sharp endothermic DSC peak at 328.23 °C | [1] |
pKa | 7.46 | 25.0 °C | [1] |
Solubility (Water) | Very slight | [1] | |
Solubility (Alcohol) | Sparingly soluble | [1] | |
Solubility (Alkali) | Soluble | Forms soluble salts | [1] |
UV-Vis λmax (Methanol) | ~272 nm | Concentration: 2 μg/mL | [1] |
Characteristic IR Bands | 3448 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S) | KBr pellet | [1] |
X-ray powder diffraction analysis reveals the crystalline nature of 2-thiouracil. Key diffraction peaks (2θ values) include strong intensities at 15.200°, 19.600°, 26.400°, and the strongest peak at 27.800° (d-value = 3.2065 Å, I/I₀ = 100) [1]. Nuclear Magnetic Resonance (NMR) spectroscopy provides further structural elucidation:
Thermogravimetric analysis (TGA) shows stability up to approximately 225°C, followed by decomposition, with complete mass loss occurring above 325°C, consistent with a non-solvated structure [1]. Mass spectrometry (EI) identifies the molecular ion peak at m/z 128 [M]⁺, with significant fragments at m/z 129 [M+1]⁺, 69.09, and 42.06 [1].
The medicinal significance of 2-thiouracil began serendipitously in the early 1940s through investigations into the goitrogenic (thyroid-enlarging) effects of sulfhydryl-containing compounds. Professor Edwin B. Astwood recognized this property could be harnessed therapeutically. In 1942, he pioneered the use of 2-thiouracil as the first antithyroid drug for managing Graves' disease (hyperthyroidism) [7]. Its mechanism involves inhibiting the enzyme thyroperoxidase, crucial for the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3) [2] [7]. While effective, 2-thiouracil itself was associated with significant adverse effects, notably agranulocytosis.
This spurred the development of safer analogues. Propylthiouracil (PTU; 6-propyl-2-thiouracil), introduced shortly after, became a cornerstone antithyroid medication. Its pKa (7.76) and solubility profile (slightly soluble in water, sparingly soluble in ethanol/acetone) differ slightly from the parent compound [1]. PTU remains a critical drug, particularly preferred for hyperthyroidism management during pregnancy due to its ability to partially inhibit the peripheral conversion of T4 to the more active T3 [7]. Methylthiouracil was also identified as an effective antithyroid agent, stimulating hematopoiesis alongside its thyroid hormone suppression effects [7].
Beyond endocrinology, 2-thiouracil's core structure proved a valuable scaffold in diverse therapeutic areas. Its role expanded significantly with the advent of kinase inhibitor therapeutics in oncology. The diaryl urea motif, exemplified by drugs like Sorafenib (approved 2005 for renal cell carcinoma and later hepatocellular carcinoma) and Lenvatinib (approved 2015 for thyroid cancer), revolutionized cancer treatment. In these inhibitors, the urea moiety (-NH-CO-NH-) is critical for forming hydrogen bonds with the hinge region of target kinases (e.g., VEGFR2, interacting with Asp1046 and Glu885), locking them in an inactive conformation and blocking pro-angiogenic and proliferative signaling pathways [3]. Regorafenib, a fluorinated sorafenib analogue approved in 2012, further exemplifies this class targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases [3]. Other derivatives like Linifanib (ureido indazole) and Tandutinib (piperazinyl ureide) reached clinical trials targeting VEGFR/PDGFR and FLT3, respectively [3].
Table 2: Historical Development Timeline of 2-Thiouracil and Key Derivatives
Time Period | Development | Significance | Source |
---|---|---|---|
1873 | First synthesis of Thiourea by Marceli Nencki | Foundation for thiourea analogues | [3] |
Early 1940s | Discovery of goitrogenic effect of sulfhydryl compounds | Led to exploration for hyperthyroidism treatment | [7] |
1942 | Prof. Edwin B. Astwood introduces 2-Thiouracil for Graves' disease treatment | First clinically used antithyroid drug | [7] |
Mid 1940s | Development and introduction of Propylthiouracil (PTU) and Methylthiouracil | Safer and more effective antithyroid agents; PTU remains a standard therapy | [1] [7] |
2005 | FDA approval of Sorafenib (Diaryl Urea) | First multi-kinase inhibitor targeting Raf, VEGFR, PDGFR; for RCC, HCC | [3] |
2012 | FDA approval of Regorafenib (Diaryl Urea) | For metastatic colorectal cancer, advanced GIST, HCC | [3] |
2015 | FDA approval of Lenvatinib (Diaryl Urea) | For radioiodine-refractory thyroid cancer, later RCC, HCC | [3] |
2010s-Present | Exploration in NAD depletion strategies (e.g., Vacor metabolite activity) & 15-LOX inhibitors (e.g., sulfonamide-thiouracil hybrids) | Novel anticancer mechanisms & anti-inflammatory/antioxidant therapeutics | [3] [5] |
Further diversification emerged in chemotherapeutics. Historically, thiourea derivatives like thioacetazone and thiocarlide were employed against Mycobacterium tuberculosis, where the thiourea moiety was essential for activity [3]. The thiouracil derivative suramin, a polysulfonated naphthylureic drug discovered in the early 20th century, remains in use for early-stage human African trypanosomiasis [3]. In virology, while older thiourea derivatives showed activity, more recent developments focus on other scaffolds, though the thiouracil core remains relevant in nucleoside analogues.
Recent research explores novel mechanisms. Vacor (a pyridinylmethylurea derivative originally a rodenticide) was identified as a potent NAD depleting agent. Its metabolite, Vacor adenine dinucleotide (VAD), acts as an NAD analogue, inhibiting key enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 2 (NMNAT2), leading to necrotic cell death in NMNAT2-expressing cancers [3]. Additionally, 2-thiouracil derivatives are being investigated as 15-lipoxygenase (15-LOX) inhibitors, targeting inflammatory pathways and oxidative stress implicated in atherosclerosis, cancer, and neurodegenerative diseases [5]. Hybrid molecules like 2-thiouracil-5-sulfonamides demonstrate potent antioxidant and 15-LOX inhibitory activities [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1